molecular formula C11H9N3O5 B5837381 4-(3-Nitro-benzoyl)-piperazine-2,6-dione

4-(3-Nitro-benzoyl)-piperazine-2,6-dione

Cat. No.: B5837381
M. Wt: 263.21 g/mol
InChI Key: ZSKUOIZHMKRYEG-UHFFFAOYSA-N
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Description

4-(3-Nitro-benzoyl)-piperazine-2,6-dione is an organic compound that features a piperazine ring substituted with a 3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitro-benzoyl)-piperazine-2,6-dione typically involves the acylation of piperazine-2,6-dione with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitro-benzoyl)-piperazine-2,6-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid

    Substitution: Acyl chlorides, bases like triethylamine

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Reduction: 4-(3-Amino-benzoyl)-piperazine-2,6-dione

    Substitution: Various acyl-substituted piperazine-2,6-dione derivatives

    Hydrolysis: 3-Nitrobenzoic acid and piperazine-2,6-dione

Scientific Research Applications

4-(3-Nitro-benzoyl)-piperazine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(3-Nitro-benzoyl)-piperazine-2,6-dione depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 4-Nitrobenzoyl chloride
  • 3-Nitrobenzoyl chloride

Comparison

4-(3-Nitro-benzoyl)-piperazine-2,6-dione is unique due to the presence of both a piperazine ring and a nitrobenzoyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 4-Chloro-3-nitrobenzoic acid lacks the piperazine ring, which may limit its applications in medicinal chemistry. Similarly, 4-Nitrobenzoyl chloride and 3-Nitrobenzoyl chloride are primarily used as acylating agents and do not possess the same biological activity as this compound.

Properties

IUPAC Name

4-(3-nitrobenzoyl)piperazine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-9-5-13(6-10(16)12-9)11(17)7-2-1-3-8(4-7)14(18)19/h1-4H,5-6H2,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKUOIZHMKRYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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